
Cyclohexyl(cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, α-cyclopentyl- is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclohexane and acetic acid, where the acetic acid moiety is substituted with a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, α-cyclopentyl- typically involves the following steps:
Cyclohexane to Cyclohexanone: Cyclohexane is oxidized to cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Cyclohexanone to Cyclohexylacetic Acid: Cyclohexanone undergoes a Grignard reaction with ethyl magnesium bromide to form cyclohexylacetic acid.
Cyclohexylacetic Acid to α-Cyclopentyl-Cyclohexaneacetic Acid: The final step involves the alkylation of cyclohexylacetic acid with cyclopentyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, α-cyclopentyl- can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon can be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, α-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneacetic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various cyclohexaneacetic acid derivatives, alcohols, and halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, α-cyclopentyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexaneacetic acid, α-cyclopentyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetic acid: Contains a cyclopentyl group but lacks the cyclohexane ring.
Cyclohexanepropionic acid: Similar to cyclohexaneacetic acid but with a propionic acid moiety.
Uniqueness
Cyclohexaneacetic acid, α-cyclopentyl- is unique due to the presence of both cyclohexane and cyclopentyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
5441-75-8 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
Clave InChI |
YPTKBGIFVCKXAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


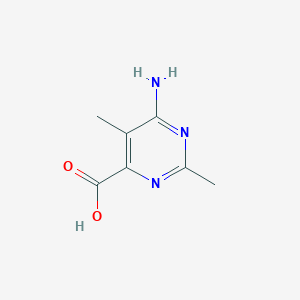
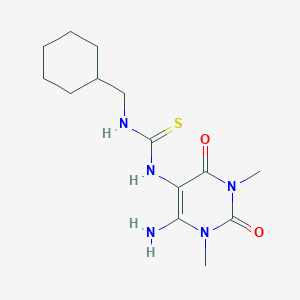
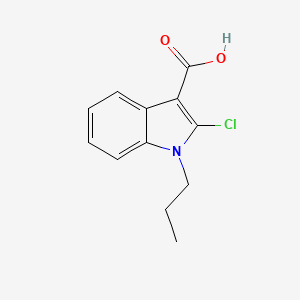
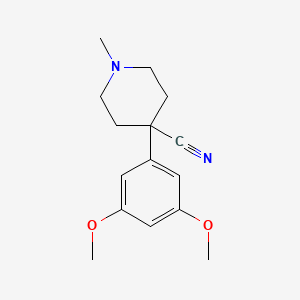
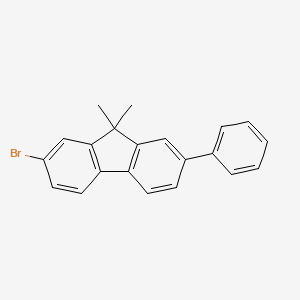
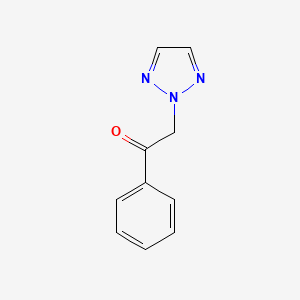
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
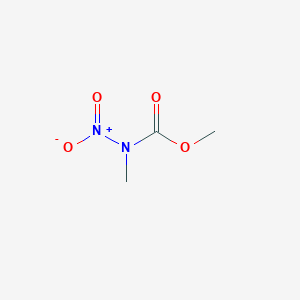

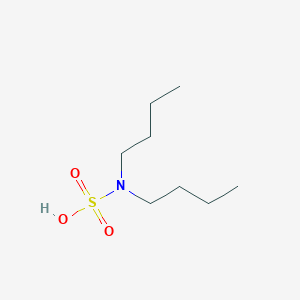

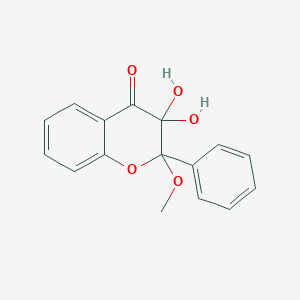
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
